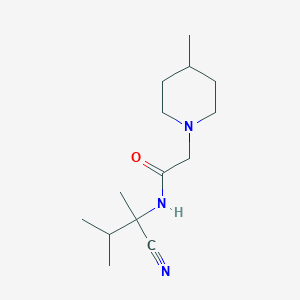![molecular formula C24H20FN5O2 B2957229 N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide CAS No. 321385-51-7](/img/structure/B2957229.png)
N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide is a complex organic molecule. It features multiple functional groups, including a fluorophenyl group, a methylideneamino linkage, and a pyrazolyl-substituted pyridinyl core. This intricate structure makes it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Mecanismo De Acción
Target of Action
The primary target of this compound is the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein and inhibits its activity, thereby preventing the downstream signaling that leads to cell growth and differentiation . The compound has been shown to be effective against both wild-type RET and some common RET oncogenic mutations .
Result of Action
The result of the compound’s action is the inhibition of cell growth and differentiation . By inhibiting the activity of RET, the compound prevents the downstream signaling that leads to these processes. This can lead to the inhibition of cell proliferation and the induction of cell death, particularly in cells that are dependent on RET activity for growth and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step process:
Formation of the Fluorophenyl Methylidene Intermediate: : The starting material, 4-fluorobenzaldehyde, reacts with an appropriate amine under Schiff base reaction conditions to form the intermediate.
Pyrazole Incorporation: : The pyrazolyl moiety can be introduced via a cyclization reaction involving hydrazine and a suitable α,β-unsaturated ketone.
Coupling with the Pyridinyl Core: : The intermediate is then coupled with a pyridinyl derivative, typically using palladium-catalyzed cross-coupling reactions.
Final Benzamide Formation: : The last step involves the formation of the benzamide linkage through condensation with a carboxylic acid derivative.
Industrial Production Methods: : In an industrial setting, the process can be optimized for large-scale production by employing continuous flow reactors for the multi-step synthesis, allowing for better control over reaction conditions and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions particularly at the methyl groups, potentially forming ketones or aldehydes.
Reduction: : The imine linkage (methylideneamino group) can be reduced to form a secondary amine.
Substitution: : The fluorophenyl ring can undergo electrophilic aromatic substitution, introducing various substituents.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products: : The products from these reactions would include oxidized derivatives such as ketones and aldehydes, reduced amine forms, and substituted aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: : In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : It can act as a molecular probe in biological studies due to its ability to interact with various biomolecules. Its pyrazolyl and pyridinyl groups are known to have bioactive properties.
Industry: : In materials science, the compound can be used to develop advanced materials with specific electronic or photophysical properties, useful in creating novel sensors or optoelectronic devices.
Comparación Con Compuestos Similares
Comparison: : Compared to similar compounds such as N-(4-fluorophenyl)pyridin-2-amine and N-(4-methylphenyl)-5-pyrazolylpyridine, this compound stands out due to the presence of both the fluorophenyl and pyrazolyl groups in the same molecule. This dual functionality provides a unique combination of reactivity and biological activity.
Similar Compounds
N-(4-fluorophenyl)pyridin-2-amine
N-(4-methylphenyl)-5-pyrazolylpyridine
4-fluoro-2-(pyrazol-5-yl)pyridine
6-methyl-2-oxo-pyridine derivatives
This intricate balance of functionality makes the compound versatile for various applications in scientific research and industrial processes
Propiedades
IUPAC Name |
N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2/c1-15-3-7-18(8-4-15)23(31)28-22-13-20(21-11-12-26-29-21)16(2)30(24(22)32)27-14-17-5-9-19(25)10-6-17/h3-14H,1-2H3,(H,26,29)(H,28,31)/b27-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMBSLBFUATDTG-VYYCAZPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)N=CC3=CC=C(C=C3)F)C)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)/N=C\C3=CC=C(C=C3)F)C)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea](/img/structure/B2957148.png)

![1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957151.png)

![1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2957154.png)








